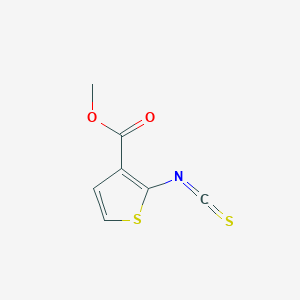

Methyl 2-isothiocyanatothiophene-3-carboxylate

Description

The exact mass of the compound Methyl 2-isothiocyanatothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-isothiocyanatothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-isothiocyanatothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-isothiocyanatothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-3-12-6(5)8-4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIYSXJOPAFQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374960 | |

| Record name | Methyl 2-isothiocyanatothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126637-07-8 | |

| Record name | Methyl 2-isothiocyanatothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126637-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking the Therapeutic Promise of Methyl 2-isothiocyanatothiophene-3-carboxylate: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Fusion of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores presents a fertile ground for the development of novel therapeutic agents. Methyl 2-isothiocyanatothiophene-3-carboxylate emerges as a molecule of significant interest, wedding the versatile thiophene ring system with the potent isothiocyanate functional group. The thiophene nucleus is a cornerstone in medicinal chemistry, integral to a wide array of approved drugs and investigational compounds, valued for its diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Concurrently, isothiocyanates, naturally occurring in cruciferous vegetables, are renowned for their robust cancer chemopreventive and therapeutic effects.[4][5] This guide provides a comprehensive technical framework for the preclinical evaluation of Methyl 2-isothiocyanatothiophene-3-carboxylate, postulating its potential biological activities and outlining a rigorous, methodology-driven approach to its investigation.

Postulated Biological Activities and Mechanistic Rationale

Drawing from the extensive literature on thiophene derivatives and isothiocyanates, we can hypothesize that Methyl 2-isothiocyanatothiophene-3-carboxylate possesses a multi-faceted pharmacological profile. The primary areas of investigation should focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Anticancer Potential: A Multi-pronged Assault on Malignancy

The isothiocyanate moiety is a well-documented protagonist in the fight against cancer, known to influence a multitude of cellular pathways.[5][6][7] We postulate that Methyl 2-isothiocyanatothiophene-3-carboxylate will exhibit significant antitumor activity through several convergent mechanisms:

-

Induction of Apoptosis: Isothiocyanates are known to trigger programmed cell death in cancer cells.[4][5] The proposed mechanism involves the modulation of key signaling pathways such as the MAPK pathway and the generation of reactive oxygen species (ROS), leading to the activation of caspases and subsequent apoptosis.[5][8]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, isothiocyanates can halt the proliferation of cancer cells, often at the G2/M phase.[4][6] This provides a critical window for the activation of apoptotic pathways.

-

Inhibition of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical for tumor growth and progression. Isothiocyanates have been shown to inhibit these processes, potentially by downregulating key factors like matrix metalloproteinases (MMPs).[4][8]

-

Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of carcinogenesis. The thiophene core, coupled with the anti-inflammatory properties of isothiocyanates, may synergistically suppress pro-inflammatory signaling pathways, such as NF-κB, thereby creating an unfavorable microenvironment for tumor growth.[1][8]

Caption: Postulated anticancer mechanisms of Methyl 2-isothiocyanatothiophene-3-carboxylate.

Antimicrobial Activity: A Novel Approach to Combatting Drug Resistance

Both thiophene derivatives and isothiocyanates have demonstrated notable antimicrobial properties.[1][2] The combination of these two moieties in a single molecule could lead to a potent and broad-spectrum antimicrobial agent.

-

Disruption of Microbial Membranes and Enzymes: Isothiocyanates are known to exert their antimicrobial effects by disrupting cell membranes, deregulating enzymatic processes, and inducing oxidative stress in pathogens.[4]

-

Synergistic Action: The thiophene ring may enhance the lipophilicity of the molecule, facilitating its passage through microbial cell walls and membranes, thereby potentiating the disruptive effects of the isothiocyanate group.

Proposed Synthetic Route

Caption: Proposed synthetic workflow for Methyl 2-isothiocyanatothiophene-3-carboxylate.

A common method for the synthesis of isothiocyanates from primary amines involves the use of thiophosgene or a related reagent.

A Roadmap for Preclinical Evaluation: Experimental Protocols

A systematic and rigorous preclinical evaluation is paramount to understanding the therapeutic potential of Methyl 2-isothiocyanatothiophene-3-carboxylate. The following experimental workflows provide a comprehensive framework for this investigation.

In Vitro Anticancer Screening

The initial phase of screening should involve a panel of human cancer cell lines representing various tumor types (e.g., breast, colon, lung, leukemia).[9][10]

1. Cell Viability and Proliferation Assays:

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound.

-

Methodology:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of Methyl 2-isothiocyanatothiophene-3-carboxylate.

-

Incubate for 48-72 hours.

-

Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

2. Apoptosis Assays:

-

Objective: To confirm that cell death is occurring via apoptosis.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration.

-

Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic cells.

-

Perform a Caspase-Glo® 3/7 assay to measure the activity of executioner caspases.

-

3. Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Fix the cells and stain with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the cell cycle distribution using flow cytometry.

-

4. Migration and Invasion Assays:

-

Objective: To assess the compound's ability to inhibit cancer cell motility.

-

Methodology:

-

Utilize a Boyden chamber assay (transwell assay) with or without a Matrigel® coating to assess migration and invasion, respectively.

-

Quantify the number of cells that have migrated or invaded through the membrane.

-

Caption: In vitro workflow for anticancer screening.

In Vivo Anticancer Efficacy Studies

Promising in vitro results should be followed by in vivo studies using appropriate animal models to evaluate the compound's efficacy and safety in a physiological context.[11][12]

1. Xenograft Models:

-

Objective: To assess the antitumor activity of the compound in a living organism.

-

Methodology:

-

Implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[11]

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer Methyl 2-isothiocyanatothiophene-3-carboxylate via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor tumor growth and the general health of the animals.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

| Parameter | Description |

| Animal Model | Immunodeficient mice (e.g., athymic nude, SCID) |

| Cell Lines | Human cancer cell lines with demonstrated in vitro sensitivity |

| Tumor Implantation | Subcutaneous injection of cancer cells |

| Treatment Regimen | Daily or intermittent administration of the compound |

| Endpoints | Tumor volume, body weight, survival, histological analysis |

Table 1: Key Parameters for In Vivo Xenograft Studies

Antimicrobial Susceptibility Testing

The antimicrobial potential of Methyl 2-isothiocyanatothiophene-3-carboxylate should be evaluated against a panel of clinically relevant pathogenic bacteria and fungi.

1. Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Use the broth microdilution method in 96-well plates.

-

Prepare serial dilutions of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration with no visible growth.

-

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Objective: To determine the lowest concentration of the compound that kills the microorganism.

-

Methodology:

-

Subculture aliquots from the wells of the MIC assay that show no growth onto agar plates.

-

Incubate the plates and determine the lowest concentration that results in no microbial growth.

-

Conclusion: A Promising Candidate for Further Development

Methyl 2-isothiocyanatothiophene-3-carboxylate represents a compelling molecular scaffold with the potential for significant biological activity. By leveraging the well-established therapeutic properties of its constituent thiophene and isothiocyanate moieties, this compound warrants a thorough and systematic preclinical investigation. The proposed research framework, encompassing synthesis, in vitro screening, and in vivo efficacy studies, provides a clear and logical path forward for elucidating the therapeutic promise of this novel chemical entity. The successful execution of these studies could pave the way for the development of a new generation of anticancer and antimicrobial agents.

References

- Shafiee, A., & Etebari, M. (2006). Therapeutic importance of synthetic thiophene. DARU Journal of Pharmaceutical Sciences, 14(3), 119-129.

- Kallifatidis, G., Labsch, S., & Rausch, V. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 19(6), 1559.

- Miyata, S., Naka, S., & Nishikawa, H. (2021). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International Journal of Molecular Sciences, 22(19), 10766.

- Singh, S. V., & Singh, P. (2012). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Future Oncology, 8(8), 957-970.

- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2023).

- Ibrahim, S. R. M., Mohamed, G. A., & Al-Haiza, M. A. (2022). Biological Activities of Thiophenes. Encyclopedia, 2(1), 329-342.

- He, Y., & Zhang, Y. (2007). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 28(9), 1333-1340.

- Ishida, M., & Ohta, S. (2004). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 52(5), 626-628.

- Adan, A., Kiraz, Y., & Baran, Y. (2016). In vitro assays and techniques utilized in anticancer drug discovery. Current Medicinal Chemistry, 23(37), 4165-4186.

- Min, J., & Zhang, Y. (2015).

-

Biocompare. (n.d.). In Vivo Models. Retrieved from [Link]

- El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 57.

- Węsierska-Gądek, J., & Mauritz, C. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 513.

- Romeo, L., Iori, R., & Rollin, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.

- Day, C. P., Merlino, G., & Sharpless, N. E. (2015). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Cancer Biology & Therapy, 16(11), 1546-1559.

- Asghari, S., & Ramezani, M. (2007). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 138(7), 711-715.

- Bîcu, E., Uivarosi, V., & Găman, M. A. (2021).

-

Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Retrieved from [Link]

- Freshney, R. I. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Methods in Molecular Medicine, 75, 247-256.

- Borges, A., Abreu, A. C., & Ferreira, C. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(11), 19552-19565.

- El-Gazzar, A. R. B. A., & Hafez, H. N. (2019). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Bioorganic Chemistry, 86, 556-565.

- de Vries, J. J., & de Blois, E. (2025). Exploring the landscape of current in vitro and in vivo models and their relevance for targeted radionuclide theranostics. European Journal of Nuclear Medicine and Molecular Imaging, 1-16.

- Asghari, S., & Ramezani, M. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 19(6), 4451.

- Borges, A., Abreu, A. C., & Ferreira, C. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(12), 29238-29251.

- Conaway, C. C., Yang, Y. M., & Chung, F. L. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Drug Metabolism Reviews, 34(1-2), 29-57.

- Hurley, M. F., & Brady, K. M. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17349-17359.

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

Stanford Medicine. (n.d.). In vivo tumor models. Retrieved from [Link]

- Mrozek-Wilczkiewicz, A., Musiol, R., & Polanski, J. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 175, 109-120.

- Li, Y., Liu, Y., & Wang, Y. (2022). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 27(19), 6523.

- Badische Anilin- & Soda-Fabrik AG. (1959). DE1055007B: Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Hafez, H. N., & El-Gazzar, A. R. B. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-10.

- Kumar, A., & Kumar, S. (2013). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 5(4), 136-141.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 11. biocompare.com [biocompare.com]

- 12. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Thiophene-Based Isothiocyanates: A Deep Dive into Their Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of a Privileged Scaffold and a Potent Warhead

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Within this pursuit, the strategic combination of well-established pharmacophores to create hybrid molecules has emerged as a powerful strategy. This guide delves into the intricate mechanism of action of one such promising class of compounds: thiophene-based isothiocyanates. These molecules represent a compelling fusion of the thiophene ring, a "privileged" heterocyclic scaffold ubiquitous in FDA-approved drugs, and the isothiocyanate group, a reactive "warhead" known for its potent biological activities.[1]

The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in drug design, valued for its ability to enhance physicochemical properties and modulate biological activity.[1] Its planarity and lipophilicity can contribute to improved membrane permeability and binding affinity to biological targets.[1] On the other hand, isothiocyanates (ITCs), characterized by their -N=C=S functional group, are renowned for their anticancer, anti-inflammatory, and antioxidant properties.[2][3] By integrating these two entities, medicinal chemists aim to create synergistic molecules that leverage the strengths of both components to elicit a unique and potent mechanism of action. This guide will provide a comprehensive exploration of the synthesis, biological targets, and signaling pathways modulated by thiophene-based isothiocyanates, offering a foundational understanding for their rational design and development as next-generation therapeutics.

The Electrophilic Heart of the Matter: The Isothiocyanate Moiety's Reactivity

The cornerstone of the biological activity of isothiocyanates lies in the electrophilic nature of the central carbon atom in the -N=C=S group. This high reactivity allows ITCs to readily form covalent bonds with nucleophilic moieties, particularly the sulfhydryl groups of cysteine residues in proteins.[4] This process, known as thiocarbamoylation, is a key event that triggers a cascade of downstream cellular effects.[4]

The interaction with cellular thiols, most notably glutathione (GSH), is a critical initial step. The conjugation of ITCs with GSH, often facilitated by glutathione S-transferases (GSTs), leads to the formation of dithiocarbamates.[4] This conjugation can serve as a cellular uptake and storage mechanism, with the potential for the subsequent release of the active ITC.[4] The depletion of cellular GSH and the direct modification of proteins through thiocarbamoylation are pivotal in activating signaling pathways associated with cancer chemoprevention and anti-inflammatory responses.[4]

Core Mechanisms of Action: A Multi-pronged Assault on Disease Pathways

Thiophene-based isothiocyanates are anticipated to exert their therapeutic effects through a variety of interconnected signaling pathways, largely mirroring the known activities of other isothiocyanates but with the potential for unique modulation by the thiophene scaffold.[2][3] The primary mechanisms include the induction of apoptosis, modulation of inflammatory responses, and the activation of cellular defense mechanisms against oxidative stress.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Isothiocyanates are potent inducers of apoptosis through multiple pathways.[5]

-

Reactive Oxygen Species (ROS) Generation: ITCs can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS).[2][5] This oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway.

-

Mitochondrial Pathway Activation: The accumulation of ROS can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the expression of Bcl-2 family proteins, which are key regulators of apoptosis. They can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins such as Bax and Bak.

The thiophene moiety in these hybrid molecules may enhance their cellular uptake and localization to specific organelles like the mitochondria, thereby potentiating the induction of apoptosis.

Caption: Apoptosis induction by thiophene-based isothiocyanates.

Modulation of Inflammatory Pathways: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Isothiocyanates are known to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

-

Inhibition of IKK and IκBα Degradation: NF-κB is normally sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates and triggers the degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isothiocyanates can inhibit the activity of IKK, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm.

The thiophene ring, a known bioisostere of the phenyl group, can influence the binding of the isothiocyanate molecule to the kinase domains of proteins like IKK, potentially enhancing its inhibitory activity.[1]

Caption: Inhibition of the NF-κB pathway by thiophene-based isothiocyanates.

Activation of the Nrf2-ARE Pathway: Bolstering Cellular Defenses

The Nrf2 (nuclear factor erythroid 2-related factor 2)-ARE (antioxidant response element) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Isothiocyanates are potent activators of this pathway.

-

Keap1 Modification: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. The electrophilic nature of isothiocyanates allows them to react with cysteine residues in Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.

-

Induction of Phase II Enzymes: In the nucleus, Nrf2 binds to the ARE in the promoter regions of various cytoprotective genes, including those encoding for phase II detoxification enzymes like GST and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] The upregulation of these enzymes enhances the cell's capacity to neutralize carcinogens and reactive oxygen species.

The thiophene moiety can influence the lipophilicity and cellular distribution of the isothiocyanate, potentially affecting its interaction with Keap1 and the subsequent activation of the Nrf2 pathway.

Synthesis of Thiophene-Based Isothiocyanates: A Methodological Overview

The synthesis of thiophene-based isothiocyanates can be approached through several established synthetic routes. A common and versatile method involves the reaction of a thiophene-containing primary amine with a thiocarbonyl transfer reagent.

Experimental Protocol: Synthesis via Dithiocarbamate Salt Formation

This protocol outlines a general two-step, one-pot synthesis of a thiophene-based isothiocyanate from a corresponding primary amine.[7]

Materials:

-

Thiophene-2-amine (or a substituted derivative)

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine, sodium hydroxide)

-

A desulfurylating agent (e.g., ethyl chloroformate, tosyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiophene-2-amine in the anhydrous solvent.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add the base dropwise, followed by the slow, dropwise addition of carbon disulfide. Stir the reaction mixture at 0 °C for 1-2 hours, during which the dithiocarbamate salt will precipitate.

-

Desulfurization: To the reaction mixture, add the desulfurylating agent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure thiophene-based isothiocyanate.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the reactive isothiocyanate product and the desulfurylating agent.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the dithiocarbamate formation and to minimize side reactions.

-

Choice of Base and Desulfurylating Agent: The selection of the base and desulfurylating agent can be optimized based on the specific reactivity of the thiophene amine substrate.

Quantitative Data Summary

The biological activity of thiophene-based isothiocyanates is typically evaluated using various in vitro assays. The following table provides a representative summary of the kind of quantitative data that would be generated to characterize the potency of these compounds.

| Compound ID | Target Cell Line | IC₅₀ (µM) for Cytotoxicity | Fold Induction of Nrf2 Activity | % Inhibition of NF-κB Activity at 10 µM |

| Th-ITC-01 | A549 (Lung Cancer) | 5.2 ± 0.4 | 4.5 ± 0.3 | 65 ± 5 |

| Th-ITC-02 | MCF-7 (Breast Cancer) | 8.1 ± 0.7 | 3.2 ± 0.2 | 58 ± 6 |

| Sulforaphane | A549 (Lung Cancer) | 12.5 ± 1.1 | 5.1 ± 0.4 | 55 ± 4 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Thiophene-based isothiocyanates represent a promising class of therapeutic agents with a multifaceted mechanism of action. By combining the favorable pharmacokinetic properties of the thiophene scaffold with the potent electrophilic reactivity of the isothiocyanate group, these compounds can effectively modulate key cellular pathways involved in cancer and inflammation. Their ability to induce apoptosis, inhibit NF-κB signaling, and activate the Nrf2-dependent antioxidant response underscores their potential for further development.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substitution patterns on the thiophene ring is necessary to optimize potency, selectivity, and pharmacokinetic properties.[8][9][10]

-

Target Identification and Validation: While the general mechanisms are understood, the specific protein targets of individual thiophene-based isothiocyanates need to be identified and validated to fully elucidate their mode of action.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Investigating the synergistic effects of thiophene-based isothiocyanates with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.[11]

The continued exploration of this unique chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

-

Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]

-

Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate. [Link]

-

Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. [Link]

-

Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. [Link]

-

Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. ResearchGate. [Link]

-

Molecular Targets of Isothiocyanates in Cancer: Recent Advances. National Institutes of Health. [Link]

-

Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. PubMed. [Link]

-

Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma. Haematologica. [Link]

-

Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. ResearchGate. [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. MDPI. [Link]

-

Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing. [Link]

-

Isothiocyanate From Moringa oleifera Seeds Inhibits the Growth and Migration of Renal Cancer Cells by Regulating the PTP1B-dependent Src/Ras/Raf/ERK Signaling Pathway. National Institutes of Health. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. PubMed. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Reactions with Methyl 2-isothiocyanatothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Versatile Thiophene Isothiocyanate Building Block

Methyl 2-isothiocyanatothiophene-3-carboxylate is a bifunctional reagent of significant interest in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds. The thiophene ring is a well-established bioisostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The isothiocyanate group is a highly reactive electrophile, readily undergoing addition reactions with a wide array of nucleophiles to form thioureas, thioamides, and other sulfur-containing moieties. Furthermore, the strategic placement of the isothiocyanate and carboxylate groups on the thiophene core provides a template for subsequent cyclization reactions, enabling the efficient synthesis of fused heterocyclic systems such as thieno[2,3-d]pyrimidines.

This document provides a comprehensive guide to the experimental setup for key reactions involving Methyl 2-isothiocyanatothiophene-3-carboxylate. It is designed to equip researchers with the necessary protocols and theoretical understanding to effectively utilize this versatile building block in their synthetic endeavors.

Safety and Handling Precautions

Aromatic and heterocyclic isothiocyanates are reactive compounds that require careful handling to minimize potential health risks.[1][2][3][4][5]

General Handling:

-

Always work in a well-ventilated chemical fume hood.[1][2][4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3][4]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[1][2][3][4][5]

-

Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][4][5]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Physicochemical Properties (Inferred from Related Compounds)

| Property | Value (for Methyl 3-methylthiophene-2-carboxylate) | Reference |

| Molecular Formula | C₇H₈O₂S | [6] |

| Molecular Weight | 156.20 g/mol | [6] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred |

Key Applications and Experimental Protocols

The reactivity of the isothiocyanate group is central to the utility of Methyl 2-isothiocyanatothiophene-3-carboxylate. The following sections detail protocols for its most common and synthetically valuable transformations.

Synthesis of Substituted Thioureas via Reaction with Primary Amines

The reaction of isothiocyanates with primary amines is a robust and high-yielding method for the synthesis of unsymmetrical thioureas.[7][8][9] These thiourea derivatives are not only valuable final products with a wide range of biological activities but also serve as key intermediates in the synthesis of more complex heterocyclic systems.

The choice of solvent is critical for ensuring the solubility of both reactants and facilitating the reaction. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred to avoid side reactions with the isothiocyanate. The reaction is typically conducted at room temperature as the nucleophilic attack of the amine on the isothiocyanate is a facile process. The use of a slight excess of the amine can help to drive the reaction to completion.

Reaction: Synthesis of Methyl 2-((anilinocarbonothioyl)amino)thiophene-3-carboxylate

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-isothiocyanatothiophene-3-carboxylate (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Amine Addition: To the stirring solution, add aniline (1.05 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials and the formation of a new, more polar product spot.

-

Work-up: Upon completion of the reaction (typically within 1-3 hours), the reaction mixture can be concentrated under reduced pressure.

-

Purification: The crude product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is an oil or if recrystallization is not effective, purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is recommended.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Two-step synthesis of thieno[2,3-d]pyrimidines.

Data Summary Table

| Reaction Type | Reactants | Key Conditions | Product Class | Expected Yield Range |

| Thiourea Synthesis | Methyl 2-isothiocyanatothiophene-3-carboxylate, Primary Amine | DCM, Room Temperature, 1-3 h | N,N'-disubstituted thiourea | 80-95% |

| Thieno[2,3-d]pyrimidine Synthesis | Intermediate Thiourea | DMF or Ethanol, Base (e.g., NaOEt), Reflux | Thieno[2,3-d]pyrimidine-2-thione | 60-80% (from thiourea) |

Conclusion

Methyl 2-isothiocyanatothiophene-3-carboxylate is a valuable and reactive building block for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this compound. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

-

Organic Syntheses. methylthiourea. [Link]

-

Baghdad Science Journal. (2011). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. [Link]

-

PubChem. Methyl 3-methylthiophene-2-carboxylate. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Phenyl isothiocyanate. [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

-

PubChem. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate. [Link]

-

SAGE Publications Inc. (2016). Practical synthesis of symmetrical thioureas and heterocyclic thiones in water. Journal of Chemical Research, 40(9), 515-518. [Link]

-

New Jersey Department of Health. Hazard Summary: Methyl Isothiocyanate. [Link]

-

Asian Journal of Chemistry. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

SciSpace. (2018). Preparation of the Thiourea Ester Dreivatives. [Link]

-

Semantic Scholar. (2007). Preparation of heterocyclic compounds by reaction of dimethyl and diethyl acetylene dicarboxylate (DMAD, DEAD) with thiosemicarbazone derivatives. [Link]

-

ResearchGate. (2019). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... [Link]

-

PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]

-

Aromatics International. (2022). Safety Data Sheet. [Link]

-

PubChem. Methyl 3-amino-2-thiophenecarboxylate. [Link]

-

Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

PubMed. (2007). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. carlroth.com [carlroth.com]

- 3. nj.gov [nj.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. data.aromatics.com [data.aromatics.com]

- 6. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines via Methyl 2-isothiocyanatothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The protocols herein focus on a versatile and efficient two-step synthetic route commencing with the preparation of the key intermediate, Methyl 2-isothiocyanatothiophene-3-carboxylate, from its corresponding amine, followed by its subsequent cyclization with a variety of primary amines to yield a diverse range of substituted thieno[2,3-d]pyrimidin-4(3H)-ones. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and explore the chemical space of this important scaffold for drug discovery and development.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is considered a bioisostere of purine, a fundamental component of nucleic acids.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Consequently, this scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system protective properties.[1] The versatile synthetic accessibility of the thieno[2,3-d]pyrimidine system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological activity.

Synthetic Strategy Overview

The synthetic approach detailed in these application notes is a robust two-stage process. The first stage involves the synthesis of the key building block, Methyl 2-isothiocyanatothiophene-3-carboxylate. The second stage utilizes this intermediate in a cyclocondensation reaction with primary amines to construct the target thieno[2,3-d]pyrimidine ring system.

Figure 2: Mechanistic pathway for isothiocyanate synthesis.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Methyl 2-aminothiophene-3-carboxylate | 4651-81-4 | 157.19 | 10 mmol |

| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | 12 mmol |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12 mmol |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 11 mmol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Procedure:

-

To a stirred solution of Methyl 2-aminothiophene-3-carboxylate (10 mmol) in dichloromethane (50 mL) at 0 °C, add triethylamine (12 mmol) followed by the dropwise addition of carbon disulfide (12 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and add phosphorus oxychloride (11 mmol) dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour.

-

Quench the reaction by carefully pouring the mixture into ice-cold saturated sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The synthesized Methyl 2-isothiocyanatothiophene-3-carboxylate is a versatile intermediate for the construction of the thieno[2,3-d]pyrimidine scaffold through its reaction with primary amines.

Reaction Mechanism

The synthesis proceeds via an initial nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate group to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the newly introduced amino group attacks the ester carbonyl, leading to the formation of the pyrimidine ring and elimination of methanol.

Figure 3: Mechanistic pathway for thieno[2,3-d]pyrimidine synthesis.

General Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Methyl 2-isothiocyanatothiophene-3-carboxylate | 126637-07-8 | 199.25 | 5 mmol |

| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | 5.5 mmol |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.5 mmol |

Procedure:

-

To a solution of Methyl 2-isothiocyanatothiophene-3-carboxylate (5 mmol) in N,N-dimethylformamide (20 mL), add the desired primary amine (5.5 mmol) and potassium carbonate (7.5 mmol).

-

Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Characterization Data (Example)

For the product derived from the reaction with aniline (3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one):

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, NH), 7.6-7.4 (m, 5H, Ar-H), 7.2 (d, 1H, J=5.6 Hz, Thiophene-H), 7.0 (d, 1H, J=5.6 Hz, Thiophene-H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 178.9 (C=S), 160.2 (C=O), 145.8, 138.1, 129.3, 128.7, 128.5, 125.4, 118.9, 115.6.

-

Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₂H₈N₂OS₂: 261.01; found: 261.1.

Conclusion

The synthetic route utilizing Methyl 2-isothiocyanatothiophene-3-carboxylate as a key intermediate provides a versatile and efficient method for the preparation of a wide range of substituted thieno[2,3-d]pyrimidines. The protocols detailed herein are robust and can be adapted for the synthesis of diverse libraries of these medicinally important compounds, facilitating further exploration of their structure-activity relationships and therapeutic potential.

References

-

Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). SciELO. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]

-

Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2005). Molecules. [Link]

-

Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (2017). Organic Chemistry: An Indian Journal. [Link]

-

A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d]o[1][2]xazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. (2018). ResearchGate. [Link]

-

Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2013). Journal of Heterocyclic Chemistry. [Link]

-

Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). Molecules. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2012). Oriental Journal of Chemistry. [Link]

-

On the Reaction of 2‐Chloroethyl Isothiocyanate with Aromatic Amines. (1988). ChemInform. [Link]

-

Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. (2010). European Journal of Medicinal Chemistry. [Link]

-

Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation. (2014). European Journal of Medicinal Chemistry. [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. (2023). ACS Omega. [Link]

- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. (1960).

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (2015). Arkivoc. [Link]

-

Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2015). Organic & Biomolecular Chemistry. [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). Turkish Journal of Chemistry. [Link]

-

Conversion of methyl 2-aminothiophene-3-carboxylate (1r) to methyl... (2019). ResearchGate. [Link]

Sources

Application Notes and Protocols for Methyl 2-isothiocyanatothiophene-3-carboxylate as a Novel Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Tool for Fluorescent Labeling

The covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research, enabling the visualization and tracking of proteins, nucleic acids, and other cellular components. Isothiocyanates are a well-established class of amine-reactive functional groups that form stable thiourea linkages with primary amines, such as those found on the side chains of lysine residues and the N-termini of proteins. This document provides detailed application notes and protocols for the use of a novel thiophene-based fluorescent probe, Methyl 2-isothiocyanatothiophene-3-carboxylate.

Thiophene-based fluorophores are of growing interest due to their unique photophysical properties, which can include large Stokes shifts and environmental sensitivity. However, their application in bio-imaging can sometimes be limited by their quantum yield.[1] This guide outlines a proposed synthesis for Methyl 2-isothiocyanatothiophene-3-carboxylate and provides detailed, albeit hypothetical, protocols for its application in protein labeling and cellular imaging. These protocols are based on established methods for similar isothiocyanate-based probes and are intended to serve as a starting point for experimental validation.

Proposed Synthesis of Methyl 2-isothiocyanatothiophene-3-carboxylate

The synthesis of Methyl 2-isothiocyanatothiophene-3-carboxylate is proposed as a two-step process, starting from the commercially available precursor, Methyl 2-aminothiophene-3-carboxylate.

Step 1: Synthesis of the Amine Precursor (if not commercially available)

While Methyl 2-aminothiophene-3-carboxylate is often commercially available, it can also be synthesized via several established methods, such as the Gewald reaction.[2]

Step 2: Conversion of the Amine to an Isothiocyanate

The conversion of the primary amine to an isothiocyanate can be achieved using various reagents, with thiophosgene being a traditional, though highly toxic, option.[3] Safer alternatives are also available.[3][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US8697150B2 - Process of extracting isothiocyanates - Google Patents [patents.google.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

handling, storage, and safety precautions for thiophene isothiocyanates

An Application Guide for the Safe Handling, Storage, and Use of Thiophene Isothiocyanates

Authored by: Gemini, Senior Application Scientist

Introduction: The Dual Nature of Thiophene Isothiocyanates

Thiophene isothiocyanates are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of the thiophene ring, a common scaffold in many pharmaceuticals, with the highly reactive isothiocyanate (-N=C=S) functional group creates molecules with unique biological activities. The isothiocyanate moiety is a potent electrophile, capable of reacting with various nucleophiles, including the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for their potential as covalent inhibitors and therapeutic agents. However, the very chemical properties that make them promising for research also necessitate stringent handling and safety protocols. This guide provides a comprehensive overview of the essential precautions, storage conditions, and handling procedures required to work safely with this reactive class of compounds.

Hazard Identification and Risk Assessment

The primary hazards associated with thiophene isothiocyanates stem from the electrophilic nature of the isothiocyanate group. While specific toxicity data may vary between different analogues, the risks are generally consistent with other organic isothiocyanates.

Core Hazards:

-

Acute Toxicity: Isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Phenyl isothiocyanate, for example, is classified as a corrosive liquid that is also toxic.[4]

-

Corrosivity and Irritation: They are often severe irritants and can cause chemical burns to the skin, eyes, and respiratory tract.[2][4] The lachrymatory nature of many isothiocyanates means they can cause immediate and intense eye irritation and tearing.[2][5]

-

Sensitization: A significant risk is the potential for allergic reactions. Isothiocyanates can act as sensitizers, meaning that after an initial exposure, subsequent low-level exposures can trigger severe allergic skin reactions (contact dermatitis) or respiratory responses, such as asthma-like symptoms.[2][4]

-

Reactivity: The isothiocyanate group is highly susceptible to nucleophilic attack. It reacts exothermically with water, alcohols, amines, and strong bases.[6] Many are moisture-sensitive and require storage under an inert atmosphere.[2][6]

-

Flammability: Many organic isothiocyanates are flammable liquids and their vapors can form explosive mixtures with air.[2][3][7]

-

Environmental Hazard: These compounds are often toxic to aquatic life with long-lasting effects.[4][6] Spills must be prevented from entering drains or waterways.[6][8]

Data Summary: Representative Isothiocyanate Properties

The following table provides data for common isothiocyanates as representative examples. Researchers must consult the specific Safety Data Sheet (SDS) for the exact thiophene isothiocyanate analogue being used.

| Property | Allyl Isothiocyanate | Phenyl Isothiocyanate | Methyl Isothiocyanate |

| CAS Number | 57-06-7 | 2257-09-2 | 556-61-6 |

| Molecular Formula | C₄H₅NS | C₇H₅NS | C₂H₃NS |

| Molecular Weight | 99.15 g/mol | 135.19 g/mol | 73.12 g/mol |

| Appearance | Clear colorless to pale yellow liquid[2] | Colorless to yellowish liquid | Colorless solid or liquid |

| Flash Point | 46 °C (114.8 °F)[2] | 87 °C (188.6 °F) | 28 °C (82.4 °F) |

| Key Hazard Statements | Flammable liquid and vapor.[2] Toxic by inhalation, in contact with skin and if swallowed.[2] Causes severe skin burns and eye damage.[4] May cause an allergic skin/respiratory reaction.[2][4] Very toxic to aquatic life.[4] | Harmful if swallowed.[9] Causes serious eye irritation.[9] | Highly flammable solid.[3] Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[6] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle for handling thiophene isothiocyanates is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All work involving thiophene isothiocyanates, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of volatile compounds and to contain any potential spills.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Stations: An operational safety shower and eyewash station must be located in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[2][6]

-

Hand Protection: Standard nitrile gloves may not provide adequate protection for prolonged contact. It is imperative to use gloves rated for the specific chemical being handled. Double-gloving is a recommended practice. Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid skin contact.[7]

-

Skin and Body Protection: A flame-resistant lab coat is mandatory. Additional protective clothing, such as a chemically resistant apron and sleeves, should be worn when handling larger quantities.[2] Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If there is a risk of exposure exceeding occupational limits or if engineering controls fail, a properly fitted respirator with an appropriate organic vapor cartridge is required.[2][6] All respirator use must be in accordance with a formal respiratory protection program.[2]

Storage and Handling Protocols

Adherence to strict protocols is essential for the safe use of these materials. The following workflow provides a systematic approach to handling thiophene isothiocyanates from receipt to disposal.

Protocol 1: General Handling and Use

-

Preparation: Before handling the material, read the entire SDS. Ensure all necessary engineering controls and PPE are in place and functional. Prepare a quench solution (e.g., a solution of a primary or secondary amine in an appropriate solvent) and a spill kit.

-

Inert Atmosphere Transfer: For moisture-sensitive compounds, use standard Schlenk line or glovebox techniques for transfers.

-

Weighing: If weighing outside of a glovebox, do so in a fume hood. Tare a sealed container (e.g., a vial with a septum cap), add the isothiocyanate, and seal it before re-weighing. This minimizes exposure time.

-

Addition to Reaction: Dissolve the isothiocyanate in an appropriate anhydrous solvent within the fume hood. Add the solution to the reaction vessel slowly, preferably via a syringe through a septum. Be mindful of any potential exothermic reactions.

-

Post-Reaction: After the reaction is complete, any excess isothiocyanate should be quenched by slowly adding a nucleophilic solution (e.g., an amine or alcohol) while monitoring the temperature.

-

Cleanup: Decontaminate all glassware and equipment that came into contact with the isothiocyanate before removing it from the fume hood. Dispose of all contaminated materials, including gloves, pipette tips, and paper towels, as hazardous waste.[7]

Protocol 2: Storage

-

Container: Keep the compound in its original, tightly sealed container.[6][7]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[6]

-

Location: Store in a designated corrosives or flammables cabinet that is cool, dry, dark, and well-ventilated.[6] Keep away from heat, sparks, and open flames.[6][7]

-

Segregation: Crucially, store thiophene isothiocyanates away from incompatible materials.[6] This includes:

-

Strong oxidizing agents

-

Strong bases

-

Alcohols

-

Amines

-

Water and moisture

-

Emergency Procedures

Prompt and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.

Protocol 3: Spill Response

-

Minor Spill (inside a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8] Do not use combustible materials like paper towels as the primary absorbent.

-

Using non-sparking tools, carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[3][6]

-

Decontaminate the surface with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Ventilate the area well after cleanup is complete.[3]

-

-

Major Spill (outside a fume hood or a large volume):

-

Immediately alert all personnel in the vicinity and evacuate the area.[8]

-

If the material is flammable, turn off all ignition sources remotely if it is safe to do so.[3]

-

Close the laboratory doors to confine the vapors.

-

Call your institution's emergency response team immediately.

-

Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

-

Protocol 4: Personal Exposure

-

Skin Contact: Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[2][6] Remove all contaminated clothing while under the shower. Seek immediate medical attention.[2][6]

-

Eye Contact: Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

-

Inhalation: Move the affected person to fresh air immediately.[5][6] If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6]

References

- Methyl isothiocyanate - SAFETY D

- SAFETY DATA SHEET - Thiophene. (2024-03-02). Sigma-Aldrich.

- Isothiocyanates.

- Safety Data Sheet: Phenyl isothiocyan

- Material Safety Data Sheet - Allyl isothiocyan

- A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024-03-07). PMC.

- Phenethyl isothiocyanate - Safety D

- METHYL ISOTHIOCYAN

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applic

- SAFETY DATA SHEET - Allyl isothiocyanate, stabilized. (2012-03-23). Fisher Scientific.

- Safety Data Sheet - Phenethyl isothiocyan

- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

- SAFETY DATA SHEET - Thiophene. (2025-12-18). Fisher Scientific.

Sources

- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. nj.gov [nj.gov]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Derivatization of Methyl 2-isothiocyanatothiophene-3-carboxylate for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol Guide

Introduction: The Strategic Importance of the Thiophene Scaffold in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1][2] As a bioisostere for the phenyl ring, the thiophene moiety can enhance metabolic stability and binding affinity, making it a cornerstone in the design of novel therapeutics.[2][3] The introduction of an isothiocyanate group at the 2-position of a methyl thiophene-3-carboxylate core creates a highly reactive and versatile electrophilic center. This functional group serves as a powerful handle for covalent modification, allowing for the systematic synthesis of a diverse library of derivatives. Such libraries are invaluable for conducting detailed Structure-Activity Relationship (SAR) studies, which are fundamental to the iterative process of drug discovery and lead optimization.[4][5]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the derivatization of Methyl 2-isothiocyanatothiophene-3-carboxylate. We present detailed, field-proven protocols for the synthesis of the isothiocyanate starting material and its subsequent conversion into a variety of heterocyclic derivatives, including thioureas, thiadiazoles, thiazolidinones, and triazole-thiones. The rationale behind the selection of these derivatives for SAR studies is discussed, with a focus on how systematic structural modifications can elucidate the molecular interactions governing biological activity.

Synthesis of the Starting Material: Methyl 2-isothiocyanatothiophene-3-carboxylate

The synthesis of the title isothiocyanate is most effectively achieved from its corresponding primary amine, Methyl 2-aminothiophene-3-carboxylate. The use of thiophosgene is a classic and reliable method for this transformation.

Causality of Experimental Choices: The reaction is typically performed in a biphasic system (e.g., dichloromethane and water) to facilitate the reaction and subsequent purification. The presence of a base, such as calcium carbonate, is crucial to neutralize the HCl generated during the reaction, thereby preventing unwanted side reactions and promoting the formation of the isothiocyanate.

Protocol 1: Synthesis of Methyl 2-isothiocyanatothiophene-3-carboxylate

Materials:

-

Methyl 2-aminothiophene-3-carboxylate

-

Thiophosgene (Cl₂CS)

-

Dichloromethane (DCM)

-

Calcium carbonate (CaCO₃)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a well-ventilated fume hood, dissolve Methyl 2-aminothiophene-3-carboxylate (1.0 eq) in dichloromethane (10 mL/g of amine).

-

Add a suspension of calcium carbonate (2.0 eq) in water (10 mL/g of amine) to the DCM solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 eq) in DCM (5 mL/g of thiophosgene) dropwise to the stirred mixture over 30 minutes. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a certified fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

-

Separate the organic layer and wash it sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 2-isothiocyanatothiophene-3-carboxylate as a stable solid.

Protocols for Derivatization for SAR Studies

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by a variety of reagents, leading to a diverse range of derivatives. The following protocols outline the synthesis of key compound classes for building a comprehensive SAR library.

Synthesis of N-Substituted Thioureas

The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively.[6] These derivatives are excellent for probing the steric and electronic requirements of the binding pocket.

Protocol 2: General Procedure for the Synthesis of Thiourea Derivatives

Materials:

-

Methyl 2-isothiocyanatothiophene-3-carboxylate

-

Appropriate primary or secondary amine (1.0 eq)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolve Methyl 2-isothiocyanatothiophene-3-carboxylate (1.0 eq) in THF or DCM (10 mL/mmol).

-

Add the desired amine (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours. Monitor the reaction by TLC until the starting isothiocyanate is consumed.

-

If a precipitate forms, collect the product by filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Derivative Class | Reagent | Rationale for SAR |

| N-Alkyl Thioureas | Alkylamines (e.g., methylamine, ethylamine, propylamine) | Probes for steric bulk and lipophilicity in the binding pocket. |

| N-Aryl Thioureas | Anilines (e.g., aniline, p-toluidine, p-anisidine) | Investigates the role of aromatic interactions (π-stacking) and electronic effects. |

| N-Heterocyclic Thioureas | Heterocyclic amines (e.g., piperidine, morpholine) | Explores the impact of introducing heteroatoms for potential hydrogen bonding. |

Synthesis of 1,3,4-Thiadiazoles via Thiosemicarbazides

Reaction with hydrazides yields thiosemicarbazides, which can then undergo acid-catalyzed cyclization to form 2-amino-1,3,4-thiadiazoles.[7][8] This class of compounds introduces a new five-membered heterocyclic ring, which can significantly alter the spatial arrangement of functional groups and introduce new points of interaction with a biological target.

Protocol 3: Synthesis of Thiosemicarbazide Intermediate

Procedure:

-

Dissolve Methyl 2-isothiocyanatothiophene-3-carboxylate (1.0 eq) in ethanol (15 mL/mmol).

-

Add the desired hydrazide (e.g., benzhydrazide) (1.0 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The thiosemicarbazide product often precipitates and can be collected by filtration.

Protocol 4: Cyclization to 1,3,4-Thiadiazole

Procedure:

-

Carefully add the thiosemicarbazide from Protocol 3 to concentrated sulfuric acid (5 mL/g) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Collect the precipitated 1,3,4-thiadiazole derivative by filtration, wash with water, and dry. Purify by recrystallization if necessary.

Synthesis of Thiazolidinones